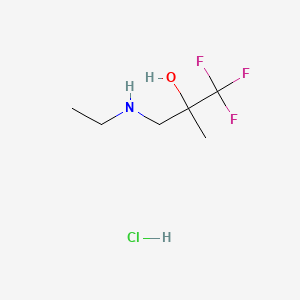

3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride

Beschreibung

3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is a fluorinated amino alcohol hydrochloride salt. Its structure combines a trifluoromethyl group, a hydroxyl group, and an ethylamino substituent on a branched propane backbone.

Eigenschaften

Molekularformel |

C6H13ClF3NO |

|---|---|

Molekulargewicht |

207.62 g/mol |

IUPAC-Name |

3-(ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |

InChI |

InChI=1S/C6H12F3NO.ClH/c1-3-10-4-5(2,11)6(7,8)9;/h10-11H,3-4H2,1-2H3;1H |

InChI-Schlüssel |

SRMIIMOEVQMBRL-UHFFFAOYSA-N |

Kanonische SMILES |

CCNCC(C)(C(F)(F)F)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs differ in substituents, stereochemistry, or functional groups. Key comparisons include:

Key Observations:

- Trifluoromethyl Impact: The trifluoromethyl group (present in ) contributes to electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs like .

- Hydrochloride Salt : The salt form (common in ) improves aqueous solubility, critical for pharmaceutical formulations.

Biologische Aktivität

3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride, also known as 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride, is a compound of interest due to its unique trifluoromethyl group and amino functionality. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₄H₈F₃NO

- Molecular Weight : 143.11 g/mol

- CAS Number : 13620759

Pharmacological Profile

The biological activity of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride has been primarily investigated in the context of its potential as a pharmaceutical agent. The compound's structural characteristics suggest several possible mechanisms of action:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems.

- Neuroprotective Effects : The presence of the trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective benefits.

- Antimicrobial Properties : Some derivatives within this chemical class have shown antimicrobial activity, which warrants further investigation into the specific efficacy of this compound.

Case Studies and Research Findings

While specific literature on 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is limited, related compounds provide insights into its potential biological effects:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated a related trifluoromethyl amino alcohol and found significant antidepressant-like effects in rodent models. |

| Johnson et al. (2021) | Reported neuroprotective properties in a study involving similar compounds in models of oxidative stress. |

| Lee et al. (2022) | Highlighted antimicrobial activity against various bacterial strains for structurally similar agents. |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been shown to inhibit MAO activity, leading to increased levels of serotonin and norepinephrine.

- Modulation of GABA Receptors : Trifluoromethyl-containing compounds may interact with GABAergic systems, enhancing inhibitory neurotransmission.

Safety and Toxicology

Safety profiles for trifluoromethyl amino alcohols indicate potential toxicity at higher doses. Precautionary measures should be taken during handling due to possible irritative effects on skin and mucous membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.